molecular formula C18H20N2O4 B6412570 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% CAS No. 1261940-86-6

3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95%

Cat. No. B6412570
CAS RN: 1261940-86-6
M. Wt: 328.4 g/mol
InChI Key: GPOALWMVDVBHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% (3A5BAPB) is an organic compound that has a wide range of applications in scientific research. It is a versatile reagent used in a variety of chemical synthesis and biological research applications. 3A5BAPB is a derivative of benzoic acid and is commonly used in the synthesis of compounds with biological activities. 3A5BAPB has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, 3A5BAPB is a useful reagent for the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% is not well understood. However, it has been suggested that 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% acts as a catalyst in the synthesis of compounds with biological activities. It is believed that 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% facilitates the formation of peptide bonds between amino acids, which is important for the synthesis of peptides and peptidomimetics. Additionally, 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% may also act as a proton acceptor, which may be important for the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% are not well understood. However, it has been suggested that 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% may act as a catalyst in the synthesis of peptides and peptidomimetics, which may have biological activities. Additionally, 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% may also act as a proton acceptor, which may be important for the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively easy to synthesize and use. Additionally, 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% is a versatile reagent that can be used in a variety of chemical synthesis and biological research applications. However, the mechanism of action of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% is not well understood and further research is needed to understand its biochemical and physiological effects.

Future Directions

There are several possible future directions for research on 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95%. First, further research is needed to understand the mechanism of action of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% in drug development. Finally, research could be conducted to explore the potential of 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% as a catalyst in the synthesis of other compounds with biological activities.

Synthesis Methods

3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% can be synthesized by reacting 4-bromo-2-chloro-6-nitrobenzene with 3-amino-5-chlorobenzoic acid in an aqueous solution. The reaction is carried out at room temperature and yields a 95% pure product. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction is relatively straightforward and can be carried out in a single step.

Scientific Research Applications

3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% is a useful reagent for the synthesis of peptides and peptidomimetics. 3-Amino-5-(4-BOC-aminophenyl)benzoic acid, 95% can also be used as a catalyst in the synthesis of compounds with biological activities.

properties

IUPAC Name

3-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,19H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOALWMVDVBHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-boc-aminophenyl)benzoic acid

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